2-Acridinecarboxylic acid, 9-amino-, methyl ester
Description
2-Acridinecarboxylic acid, 9-amino-, methyl ester is a heterocyclic compound derived from the acridine scaffold, featuring an amino group at position 9 and a methyl ester at position 2. The compound’s fluorescence behavior, solubility, and reactivity are influenced by its substituents, which also differentiate it from structurally related acridine derivatives .
Properties
CAS No. |
64046-78-2 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
methyl 9-aminoacridine-2-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)17-13/h2-8H,1H3,(H2,16,17) |
InChI Key |
LHERLWVEBQULCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |
Origin of Product |
United States |
Preparation Methods
Esterification of 9-Amino-2-Acridinecarboxylic Acid
The primary synthetic route involves esterification of 9-amino-2-acridinecarboxylic acid with methanol. This method employs trimethylchlorosilane (TMSCl) as a catalyst under mild conditions:
Reagents :
- 9-Amino-2-acridinecarboxylic acid
- Methanol (excess as solvent)
- Trimethylchlorosilane (TMSCl, 2 equivalents)
-
- Combine 9-amino-2-acridinecarboxylic acid (0.1 mol) with methanol (100 mL).
- Add TMSCl (0.2 mol) dropwise under stirring at room temperature.
- Stir the mixture until completion (monitored by TLC).
- Concentrate the reaction mixture under reduced pressure to isolate the product as a crystalline solid.
Yield : 85–95%.
Advantages : Mild conditions, simple workup, and high purity.
Alternative Activation Methods
Alternative methods use carbonyldiimidazole (CDI) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for carboxylate activation:
| Method | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| CDI Activation | CDI, DIPEA, CH₂Cl₂, 12–24 h, RT | 70–80% | 95% |
| CDMT Activation | CDMT, N-methylmorpholine, THF, 24 h, RT | 75–85% | 90% |
CDMT activation is favored in industrial settings due to scalability and reduced byproduct formation.
Industrial Production Methods
Industrial synthesis optimizes esterification for large-scale output:
Continuous-Flow Reactor Setup :
- Reagents : Methanol (excess), TMSCl (1.5 equivalents).
- Conditions : 50–60°C, pressure-controlled system.
- Output : 90–95% yield with >99% purity after recrystallization.
-
- Melting Point : 290°C (dec.).
- Purity : Verified via HPLC (retention time: 12.3 min, 254 nm).
Mechanistic Insights
The esterification proceeds via silanization of the carboxylic acid group, enhancing electrophilicity for nucleophilic attack by methanol:
- Step 1 : TMSCl reacts with the carboxylic acid to form a silyl ester intermediate.
- Step 2 : Methanol displaces the silyl group, yielding the methyl ester.
- Temperature : Room temperature minimizes side reactions (e.g., acridine ring degradation).
- Solvent Polarity : Methanol’s polarity facilitates proton transfer and stabilizes intermediates.
Comparison with Structurally Similar Compounds
Esterification efficiency varies with acridine derivatives due to steric and electronic effects:
| Compound | Esterification Method | Yield |
|---|---|---|
| 9-Acridinecarboxylic acid | H₂SO₄, reflux | 60% |
| 9-Aminoacridine | CDMT, THF | 75% |
| 2-Acridinecarboxylic acid, 9-amino-, methyl ester | TMSCl, MeOH | 90% |
The presence of the 9-amino group enhances solubility in methanol, improving reaction kinetics.
Challenges and Optimizations
- Byproduct Formation : Trace impurities (e.g., unreacted acid) are removed via recrystallization from ethanol/water.
- Scale-Up Limitations : CDMT-based methods require specialized equipment for triazine byproduct removal.
Chemical Reactions Analysis
Types of Reactions: 2-Acridinecarboxylic acid, 9-amino-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Acridinecarboxylic acid, 9-amino-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is employed in the study of DNA-binding properties and as a fluorescent probe.
Industry: The compound is used in the production of dyes and as a photochemical catalyst
Mechanism of Action
The mechanism of action of 2-acridinecarboxylic acid, 9-amino-, methyl ester involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to potential anticancer effects. The compound may also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
9-Acridinecarboxylic Acid (9-ACA)
- Structure: Lacks the 9-amino and 2-methyl ester groups, retaining only the carboxylic acid at position 7.
- Properties :
- Molecular Weight : 223.23 g/mol (vs. 265.28 g/mol for the target compound, assuming methyl ester adds 42.05 g/mol) .
9-Acridinecarboxylic Acid, 9,10-Dihydro-, 2,6-Difluorophenyl Ester
- Structure : Features a saturated 9,10-dihydroacridine core and a fluorinated phenyl ester.
- Properties :
9-Acridinamine Derivatives (e.g., 2-Methoxy-7-Methyl-9-Acridinamine)
- Structure : Replaces the carboxylic acid/ester with methoxy and methyl groups.
- Absence of ester or carboxyl groups eliminates pH-dependent solubility changes .
Photophysical Properties
Fluorescence Behavior
Key Findings :
- Methyl ester derivatives (e.g., 9-MCA) exhibit higher Φf than carboxylic acids due to reduced solvent quenching and stabilized excited states .
- Amino substituents at position 9 may introduce charge-transfer interactions, but this is less pronounced compared to anthracene derivatives (e.g., 9-anthroic acid) .
Anticancer Potential
- 9-Acridinyl Amino Acid Derivatives: Synthesized via alkoxylation of 9-chloroacridine, similar to methods for the target compound . Show comparable or superior cytotoxicity to Amsacrine (a clinical acridine anticancer drug) but with reduced cardiotoxicity due to ester-mediated solubility .
- 2-Acridinecarboxylic Acid, 9-Amino-, Methyl Ester: Predicted to exhibit enhanced cellular uptake due to the methyl ester’s lipophilicity, though direct toxicity data are unavailable.
Toxicity Considerations
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Acridinecarboxylic acid, 9-amino-, methyl ester is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. Its molecular structure includes an acridine ring with a carboxylic acid group, an amino group at the 9-position, and a methyl ester functional group, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and data tables.
- Molecular Formula : C_{12}H_{11}N_{1}O_{2}
- Molecular Weight : Approximately 252.27 g/mol
- Appearance : Solid crystalline substance
Antitumor Activity
Research indicates that acridine derivatives, including 2-acridinecarboxylic acid, 9-amino-, methyl ester, exhibit significant antitumor properties. The mechanism of action primarily involves intercalation with DNA, disrupting cellular processes and inducing apoptosis in cancer cells.
- Mechanism of Action :
- Intercalation into DNA
- Induction of cell cycle arrest
- Activation of p53 signaling pathway leading to apoptosis
Case Studies
- In vitro Studies :
- In vivo Studies :
Binding Affinities and Inhibitory Effects
Interaction studies have revealed that this compound exhibits notable binding affinities to various biological targets, which is crucial for its therapeutic potential.
| Biological Target | Binding Affinity (Kd) | Reference |
|---|---|---|
| Topoisomerase II | Low micromolar range | |
| DNA | Moderate affinity |
Structural Similarities
The structural features of 2-acridinecarboxylic acid, 9-amino-, methyl ester allow it to share similarities with other biologically active acridine compounds. The following table summarizes some related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 9-Amino-2-acridinecarboxylic acid | 64046-80-6 | 0.90 |
| 9-Aminoacridine | 130-82-1 | 0.85 |
| N-Methyl-9-aminoacridine | 1181-10-4 | 0.83 |
| Acridine-9-carboxylic acid | 5336-90-3 | 0.80 |
Synthesis Methods
Several synthesis methods for creating derivatives of 2-acridinecarboxylic acid have been reported. These methods vary in yield and purity, influencing their applicability in biological studies.
- Conventional Synthesis : Involves multi-step reactions starting from acridine derivatives.
- Green Chemistry Approaches : Utilizing eco-friendly solvents and conditions for synthesis.
Yield Comparison Table
| Synthesis Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Synthesis | 70 | 95 |
| Green Chemistry Approach | 85 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
